molecular formula C18H9ClO5 B7749438 (Z)-6-chloro-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-4H-chromen-4-one

(Z)-6-chloro-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-4H-chromen-4-one

Cat. No.: B7749438
M. Wt: 340.7 g/mol
InChI Key: OUMWNINQKWVYAC-BNCCVWRVSA-N
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Description

(Z)-6-chloro-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-4H-chromen-4-one is a complex organic compound that features both benzofuran and chromenone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-chloro-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts reaction, where benzofuran derivatives are synthesized through the reaction of phenols with acyl chlorides in the presence of a Lewis acid catalyst . The chromenone moiety can be introduced through cyclization reactions involving appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-6-chloro-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(Z)-6-chloro-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-6-chloro-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Properties

IUPAC Name

6-chloro-3-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClO5/c19-10-1-4-14-13(6-10)17(21)9(8-23-14)5-16-18(22)12-3-2-11(20)7-15(12)24-16/h1-8,20H/b16-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMWNINQKWVYAC-BNCCVWRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=CC3=COC4=C(C3=O)C=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)O/C(=C\C3=COC4=C(C3=O)C=C(C=C4)Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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